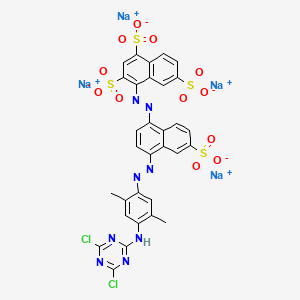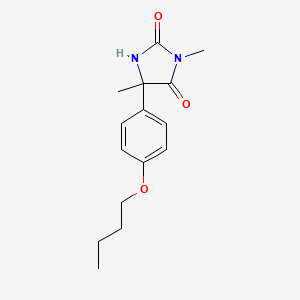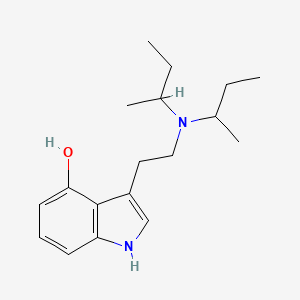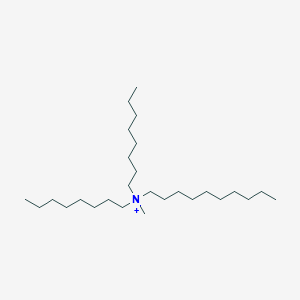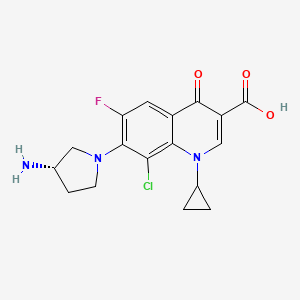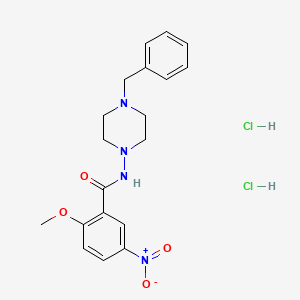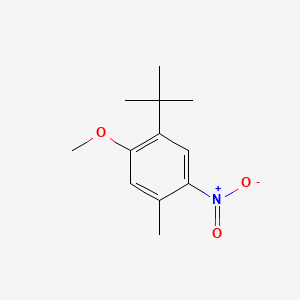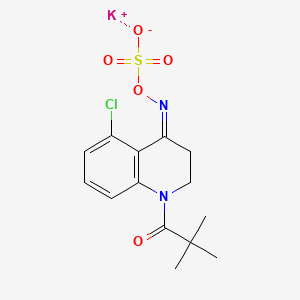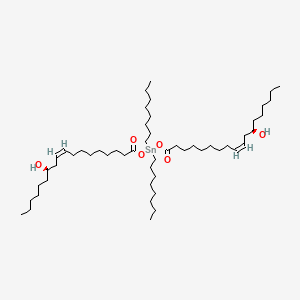
Tetramethylammonium sorbate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium sorbate is a compound that combines the tetramethylammonium cation with the sorbate anion The tetramethylammonium cation is a quaternary ammonium ion with the chemical formula [Me4N]+, where Me represents a methyl group Sorbate, on the other hand, is derived from sorbic acid, a naturally occurring compound used primarily as a preservative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylammonium sorbate can be synthesized through a reaction between tetramethylammonium hydroxide and sorbic acid. The reaction typically occurs in an aqueous medium, where tetramethylammonium hydroxide acts as a base, neutralizing the sorbic acid to form this compound and water.
Industrial Production Methods: Industrial production of this compound involves the large-scale mixing of tetramethylammonium hydroxide and sorbic acid under controlled conditions to ensure complete reaction and high yield. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylammonium sorbate undergoes several types of chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Under certain conditions, the sorbate anion can be reduced, although this is less common.
Substitution: The tetramethylammonium cation can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less typical for sorbate.
Substitution: Nucleophiles like halides can react with the tetramethylammonium cation under appropriate conditions.
Major Products:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Reduced forms of sorbate, though less common.
Substitution: Tetramethylammonium salts with different anions.
Applications De Recherche Scientifique
Tetramethylammonium sorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of tetramethylammonium sorbate involves its interaction with cellular membranes and enzymes. The tetramethylammonium cation can disrupt membrane integrity, leading to increased permeability and potential cell death. The sorbate anion can inhibit enzyme activity by interacting with active sites or altering enzyme conformation. These combined effects contribute to the compound’s antimicrobial properties and its potential use in various applications.
Comparaison Avec Des Composés Similaires
Tetramethylammonium chloride: A common quaternary ammonium compound used in chemical synthesis and pharmacological research.
Tetramethylammonium hydroxide: Used in organic synthesis and as a strong base in various chemical reactions.
Sorbic acid: A naturally occurring compound used as a preservative in food and pharmaceuticals.
Uniqueness: Tetramethylammonium sorbate is unique in that it combines the properties of both tetramethylammonium and sorbate, resulting in a compound with enhanced antimicrobial properties and potential applications in diverse fields. Its ability to disrupt cellular membranes and inhibit enzyme activity sets it apart from other similar compounds.
Propriétés
Numéro CAS |
72138-90-0 |
|---|---|
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(2E,4E)-hexa-2,4-dienoate;tetramethylazanium |
InChI |
InChI=1S/C6H8O2.C4H12N/c1-2-3-4-5-6(7)8;1-5(2,3)4/h2-5H,1H3,(H,7,8);1-4H3/q;+1/p-1/b3-2+,5-4+; |
Clé InChI |
NIEOQTZTGJGHKV-STWYSWDKSA-M |
SMILES isomérique |
C/C=C/C=C/C(=O)[O-].C[N+](C)(C)C |
SMILES canonique |
CC=CC=CC(=O)[O-].C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





